Cas no 1083-25-6 (Ethanone,2-(6-methyl-2-pyridinyl)-1-phenyl-)

Ethanone,2-(6-methyl-2-pyridinyl)-1-phenyl- structure
1083-25-6 structure
Product Name:Ethanone,2-(6-methyl-2-pyridinyl)-1-phenyl-
CAS No:1083-25-6
MF:C14H13NO
MW:211.259123563766
CID:198674
PubChem ID:238348
Update Time:2025-04-19

Ethanone,2-(6-methyl-2-pyridinyl)-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-(6-methyl-2-pyridinyl)-1-phenyl-
    • 2-(6-methylpyridin-2-yl)-1-phenylethanone
    • 2-(6-methylpyridin-2-yl)-1-phenyl-ethanone
    • 2-(6-Methyl-[2]pyridyl)-1-phenyl-aethanon
    • 2-(6-methyl-[2]pyridyl)-1-phenyl-ethanone
    • 2-(6-Methyl-2-pyridinyl)-1-phenylethanone
    • 2-(6-methyl-pyridin-2-yl)-1-phenyl-ethanone
    • 2,6-lutidyl-2-phenyl ketone
    • 2-Phenacyl-6-methylpyridin
    • 6-Methyl-2-phenacyl-pyridin
    • AC1L60S5
    • AR-1C8264
    • CTK4A5989
    • NSC42680
    • MZZ54ZP5TF
    • 1083-25-6
    • AKOS005263959
    • SCHEMBL14592085
    • NSC-42680
    • 2-(6-methyl-2-pyridyl)-1-phenyl-ethanone
    • 2-(6-Methylpyridin-2-yl)-1-phenylethan-1-one
    • DTXSID30148489
    • Ethanone, 2-(6-methyl-2-pyridinyl)-1-phenyl-
    • NSC 42680
    • Acetophenone, 2-(6-methyl-2-pyridyl)-
    • Inchi: 1S/C14H13NO/c1-11-6-5-9-13(15-11)10-14(16)12-7-3-2-4-8-12/h2-9H,10H2,1H3
    • InChI Key: FSRFOUJYDNWXNK-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)CC1C=CC=C(C)N=1

Computed Properties

  • Exact Mass: 211.09979
  • Monoisotopic Mass: 211.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2.6
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96
  • LogP: 2.81540
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